molecular formula C7H12ClNO2 B13069166 Methyl 2-amino-5-chloro-4-methylpent-4-enoate

Methyl 2-amino-5-chloro-4-methylpent-4-enoate

Cat. No.: B13069166
M. Wt: 177.63 g/mol
InChI Key: VITALQLDBSXJET-SNAWJCMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-chloro-4-methylpent-4-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using high-purity reagents and catalysts to ensure the consistency and quality of the final product . The process may include steps such as purification through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chloro-4-methylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-chloro-4-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-amino-5-chloro-4-methylpent-4-enoate include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and stability properties. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl (E)-2-amino-5-chloro-4-methylpent-4-enoate

InChI

InChI=1S/C7H12ClNO2/c1-5(4-8)3-6(9)7(10)11-2/h4,6H,3,9H2,1-2H3/b5-4+

InChI Key

VITALQLDBSXJET-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\Cl)/CC(C(=O)OC)N

Canonical SMILES

CC(=CCl)CC(C(=O)OC)N

Origin of Product

United States

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